

Predicted Biological Activity of 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-N-(3-hydroxypropyl)benzamide

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Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of **2-amino-N-(3-hydroxypropyl)benzamide**. Lacking direct experimental data for this specific molecule, this report synthesizes findings from structurally related 2-aminobenzamide derivatives to forecast its potential therapeutic applications and mechanisms of action. The analysis covers predicted antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for assessing these activities and postulating the underlying signaling pathways.

Introduction

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inherent structural features of 2-aminobenzamides, including their capacity for hydrogen bonding and aromatic interactions, allow them to bind to a variety of biological targets. This guide focuses on the predicted activity of a specific derivative, **2-amino-N-(3-hydroxypropyl)benzamide**, by extrapolating from the known biological profiles of its structural analogs. The presence of the 3-hydroxypropyl side chain is anticipated to modulate the pharmacokinetic and

pharmacodynamic properties of the parent 2-aminobenzamide core, potentially influencing its solubility, metabolic stability, and target engagement.

Predicted Biological Activities

Based on the activities of structurally similar 2-aminobenzamide derivatives, **2-amino-N-(3-hydroxypropyl)benzamide** is predicted to exhibit a range of biological effects. The following sections detail these predicted activities, supported by quantitative data from analogous compounds.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cellular processes.

Table 1: Antimicrobial Activity of 2-Aminobenzamide Derivatives

Compound	Test Organism	MIC (µg/mL)	Reference
N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide	Bacillus subtilis	6.25	[1]
N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide	Escherichia coli	3.12	[1]
N-(4-bromophenyl)benzamide	Escherichia coli	3.12	[1]
N-(4-bromophenyl)benzamide	Bacillus subtilis	6.25	[1]
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide	Aspergillus fumigatus	Potent (More than standard)	[2]
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide	Saccharomyces cerevisiae	Good	[2]

Anticancer Activity

A significant area of investigation for 2-aminobenzamide derivatives is their potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[\[3\]](#)

Table 2: Anticancer Activity of 2-Aminobenzamide Derivatives

Compound	Cell Line	IC50 (μM)	Reference
2-aminobenzamide derivative 3a	A549 (Lung Carcinoma)	24.59	[4]
2-aminobenzamide derivative 3c	A549 (Lung Carcinoma)	29.59	[4]
o-aminobenzamide analogue F8	HGC-27 (Gastric Cancer)	0.26	[5]
2-aminobenzothiazole derivative 20	HepG2 (Hepatocellular Carcinoma)	9.99	[6]
2-aminobenzothiazole derivative 20	HCT-116 (Colorectal Carcinoma)	7.44	[6]
2-aminobenzothiazole derivative 20	MCF-7 (Breast Adenocarcinoma)	8.27	[6]
2-aminobenzothiazole derivative 13	HCT116 (Colorectal Carcinoma)	6.43 ± 0.72	[6]
2-aminobenzothiazole derivative 13	A549 (Lung Carcinoma)	9.62 ± 1.14	[6]
2-aminobenzothiazole derivative 13	A375 (Melanoma)	8.07 ± 1.36	[6]
2-aminobenzothiazole derivative 24	C6 (Rat Glioma)	4.63 ± 0.85	[6]
2-aminobenzothiazole derivative 24	A549 (Lung Adenocarcinoma)	39.33 ± 4.04	[6]

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Certain 2-aminobenzamide derivatives have been identified as kinase inhibitors.

Table 3: Kinase Inhibitory Activity of 2-Aminobenzamide Derivatives

Compound	Kinase Target	IC50 (μM)	Reference
2-amidobenzimidazole derivative 3	CK1δ	1.80	[7]
2-amidobenzimidazole derivative 15	CK1δ	0.485	[7]
2-amidobenzimidazole derivative 18	CK1δ	0.12	[7]
2-amidobenzimidazole derivative 22	CK1δ	0.98	[7]
2-amidobenzimidazole derivative 23	CK1δ	0.0986	[7]
2-amidobenzimidazole derivative 24	CK1δ	2.53	[7]
2-amidobenzimidazole derivative 31	CK1δ	1.54	[7]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzamide derivatives has also been explored, with some compounds showing inhibition of key inflammatory mediators.

Table 4: Anti-inflammatory Activity of 2-Aminobenzamide Derivatives

Compound	Assay	Activity	Reference
2-aminobenzimidazole derivative 2e	Carrageenan-induced paw edema	Highest efficacy (not dose-related)	[8]
N-2-(Phenylamino) Benzamide Derivative 1H-30	COX-2 Inhibition	Enhanced inhibitory effect	[9]

Anticonvulsant Activity

Several 2- and 4-aminobenzamide derivatives have been evaluated for their anticonvulsant properties, with some demonstrating significant protection in animal models of seizures.[10][11]

Table 5: Anticonvulsant Activity of Aminobenzamide Derivatives

Compound	Seizure Model	ED50 (mg/kg)	Reference
3-aminobenzanilide derivative 21	Maximal Electroshock (MES)	13.48	[10]
4-amino-N-(α -methylbenzyl)-benzamide	Maximal Electroshock (MES)	18.02	[12]
4-amino-N-(2,6-dimethylphenyl)benzamide	Maximal Electroshock (MES)	2.60	[12]

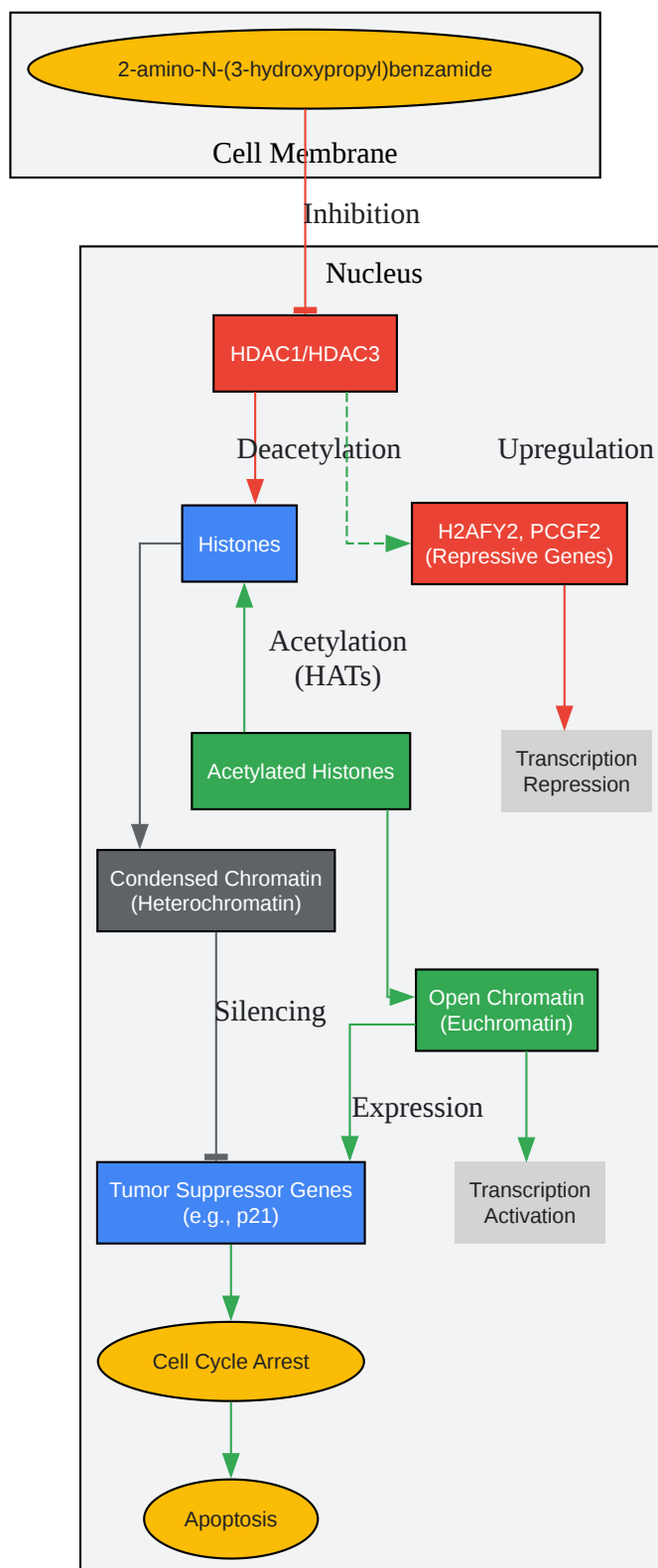
Predicted Mechanism of Action: HDAC Inhibition

A prominent predicted mechanism of action for the anticancer activity of **2-amino-N-(3-hydroxypropyl)benzamide** is the inhibition of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[13] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by 2-aminobenzamide derivatives can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The 2-aminobenzamide moiety is believed to act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.[3] The N-(3-hydroxypropyl)benzamide portion of the molecule would then occupy the linker and cap region, interacting with amino acid residues at the rim of the active site, which could influence the inhibitor's potency and selectivity. Studies have shown that inhibition of both HDAC1 and HDAC3 is necessary to achieve significant upregulation of silenced genes like FXN in Friedreich's ataxia.[13] This dual inhibition may also be critical for the anticancer effects. Downstream of HDAC1/3 inhibition, the expression of

genes involved in transcriptional repression, such as H2AFY2 (encoding macroH2A) and PCGF2 (Polycomb group ring finger 2), has been observed to be downregulated.[13]

Mandatory Visualization: Predicted Signaling Pathway



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Caption: Predicted HDAC inhibition pathway.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the predicted biological activities of **2-amino-N-(3-hydroxypropyl)benzamide**.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

- Nutrient agar or Mueller-Hinton agar plates
- Sterile cork borer (6-8 mm diameter)
- Bacterial or fungal cultures
- Test compound solution (in a suitable solvent like DMSO)
- Positive control (standard antibiotic/antifungal)
- Negative control (solvent)
- Sterile micropipette and tips
- Incubator

Procedure:

- Prepare a standardized inoculum of the test microorganism.
- Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an agar plate to create a lawn.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create uniform wells in the agar.

- Add a defined volume (e.g., 50-100 μL) of the test compound solution, positive control, and negative control into separate wells.
- Allow the plates to stand for a period (e.g., 1 hour) to permit diffusion of the compounds into the agar.
- Invert the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualization: Agar Well Diffusion Workflow



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Caption: Agar well diffusion assay workflow.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete cell culture medium
- 96-well plates
- Test compound solution
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: MTT Assay Workflow



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Caption: MTT assay experimental workflow.

Conclusion

The analysis of structurally related 2-aminobenzamide derivatives provides a strong predictive foundation for the biological activities of **2-amino-N-(3-hydroxypropyl)benzamide**. This compound is anticipated to possess a multifaceted pharmacological profile, with potential applications as an antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant agent. The most prominent predicted mechanism for its anticancer effects is the inhibition of class I HDACs. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. Further investigation into this molecule is warranted to fully elucidate its therapeutic potential and mechanism of action.

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